2-(cyclopropylmethoxy)-N-methylpyridine-4-carboxamide
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Overview
Description
2-(cyclopropylmethoxy)-N-methylpyridine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a cyclopropylmethoxy group attached to an isonicotinamide backbone, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylmethoxy)-N-methylpyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Cyclopropylmethanol: Cyclopropylmethanol can be synthesized from cyclopropylcarbinol through a reduction reaction.
Methoxylation: The cyclopropylmethanol is then converted to cyclopropylmethoxy by reacting it with a suitable methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Coupling with Isonicotinamide: The cyclopropylmethoxy compound is then coupled with isonicotinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylmethoxy)-N-methylpyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethoxy group, where nucleophiles like halides or amines can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
2-(cyclopropylmethoxy)-N-methylpyridine-4-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethoxy)-N-methylpyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyclopropylmethoxy group can enhance the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclopropylmethoxy)isonicotinamide
- N-methylisonicotinamide
- Cyclopropylmethoxybenzamide
Uniqueness
2-(cyclopropylmethoxy)-N-methylpyridine-4-carboxamide stands out due to the presence of both the cyclopropylmethoxy and N-methyl groups, which confer unique chemical properties and reactivity. This combination makes it a versatile compound for various applications, distinguishing it from its analogs.
Biological Activity
2-(Cyclopropylmethoxy)-N-methylpyridine-4-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with a cyclopropylmethoxy group and a carboxamide functional group. Its chemical formula is C12H14N2O2, and its CAS number is 2034299-30-2. The structural features contribute to its biological activity, particularly in modulating biochemical pathways.
Research indicates that this compound may exert its effects primarily through the inhibition of phosphodiesterase 4B (PDE4B) , which plays a critical role in the cAMP-PKA signaling pathway . This pathway is crucial for regulating inflammatory responses and neuronal signaling.
Key Mechanisms:
- Inhibition of PDE4B : This leads to increased levels of cAMP, promoting anti-inflammatory effects.
- Impact on Gene Expression : Similar compounds have shown significant reductions in pro-inflammatory gene expression in various models, suggesting a potential for treating inflammatory diseases.
Pharmacokinetics
The pharmacokinetic profile of similar compounds has been studied using models such as zebrafish experimental autoimmune encephalomyelitis (EAE). Doses ranging from 3 mg/kg to 30 mg/kg were administered intraperitoneally, revealing dose-dependent effects on inflammation and disease progression.
Anti-inflammatory Effects
In animal models, compounds structurally related to this compound demonstrated promising anti-inflammatory properties. For instance:
- Reduction in inflammation markers was observed in arthritic rat models.
- Significant decreases in pannus formation and pro-inflammatory cytokine levels were reported.
Case Studies
- Zebrafish EAE Model : In this study, the administration of similar compounds resulted in reduced symptoms of EAE, indicating potential applications in multiple sclerosis treatment.
- Arthritis Models : Research showed that these compounds could lower inflammatory responses significantly, suggesting their utility in treating rheumatoid arthritis.
Comparative Analysis with Similar Compounds
Compound Name | Mechanism of Action | Biological Activity | Reference |
---|---|---|---|
This compound | PDE4B Inhibition | Anti-inflammatory | |
Compound A | PDE4D Inhibition | Neuroprotective | |
Compound B | cAMP Modulation | Anti-cancer |
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-methylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-12-11(14)9-4-5-13-10(6-9)15-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJIDYQZINYJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=NC=C1)OCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.